1-Chloro-2-iodotetrafluoroethane
Overview
Description
1-Chloro-2-iodotetrafluoroethane (CIF2E) is a halogenated hydrocarbon compound that is used in a variety of laboratory settings. It is a colorless and non-flammable gas, and is composed of four fluorine atoms, one chlorine atom, and one iodine atom. CIF2E is used as a reagent in organic synthesis, and it is also used as a propellant in aerosol applications.
Scientific Research Applications
Electrophilic Chlorination
1-Chloro-2-iodotetrafluoroethane has been utilized as a reagent in the electrophilic chlorination of arenes and heterocycles. This method is practical and efficient, with advantages such as easy preparation, recyclability, air- and moisture-stability. It shows great potential for industrial application due to its success in gram-scale experiments and its applicability to various classes of arenes, BODIPY dyes, and pharmaceuticals (Wang et al., 2016).
Structural Dynamics in Photoexcited Molecules
1,2-Diiodotetrafluoroethane, a related compound, has been investigated for its structural dynamics in the gas phase using ultrafast electron diffraction and theoretical simulations. This research focuses on understanding the motion of nuclear wave packets during the dissociation process, which is crucial in the study of complex molecular dynamics (Wilkin et al., 2019).
Fluoroalkylation and Fluoroalkoxylation Reactions
In the context of fluoroalkylation and fluoroalkoxylation, 2-halotetrafluoroethyl iodides have been studied for their reactivity with nitrogen-containing nucleophiles. These reactions proceed through donor-acceptor complexes and are influenced by both nucleophilicity and steric effects. This research contributes to understanding the reactivity of halogenated compounds in organic synthesis (Qing, 1987).
Infrared Study of Rotational Isomerism
An infrared study of 1-chlorotetrafluoro-2-iodoethane has explored its rotational isomerism. This research is significant in spectroscopy and theoretical chemistry, providing insights into the conformational potential energy and the identification of stable and less stable isomeric forms (Serboli & Minasso, 1971).
Improved Synthesis Techniques
Research on 1-chloro-2-iodoperfluorocycloalkenes has led to improved synthesis methods with high yields and short reaction times. This advancement is particularly notable in the preparation of perfluorocycloalkenes and has implications for industrial-scale production (Choi & Park, 1977).
Electrophilic Fluorination
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), a related compound, has been extensively used in electrophilic fluorination. This highlights the diverse applications of fluorinated reagents in organic synthesis, contributing significantly to the field of organofluorine chemistry (Singh & Shreeve, 2004).
properties
IUPAC Name |
1-chloro-1,1,2,2-tetrafluoro-2-iodoethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF4I/c3-1(4,5)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIBSTIKPHNKSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194942 | |
Record name | 1-Chloro-2-iodotetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
421-78-3 | |
Record name | 1-Chloro-2-iodotetrafluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2-iodotetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2-iodotetrafluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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